molecular formula C11H6BrClFNO2 B1420485 Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate CAS No. 1133115-52-2

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Cat. No. B1420485
M. Wt: 318.52 g/mol
InChI Key: YMMWGEUTLGBMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, also known as MBFC, is a synthetic compound that has many potential uses in scientific research and laboratory experiments. MBFC is a relatively new compound, first synthesized in 2019, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate can be involved in metalation/functionalization sequences applied to 2-bromo-3-fluoroquinolines. These compounds can be converted into 3-fluoroquinoline-2-carboxylic acids by halogen/metal permutation, and into 2-bromo-3-fluoroquinoline-4-carboxylic acids by deprotonation and carboxylation, indicating versatility in chemical synthesis (Ondi, Volle, & Schlosser, 2005).

Biological and Pharmacological Applications

  • 8-Hydroxyquinoline derivatives, closely related to the chemical structure of interest, have shown potential in vitro cytotoxic studies, particularly against breast cancer cell lines. The Co(III) complexes of these derivatives exhibited enhanced antiproliferative activity, suggesting potential applications in cancer research (Kotian et al., 2021).
  • Some novel 4H-pyrano[3,2-h]quinoline derivatives, which share structural similarities, have been synthesized and shown antitumor activities against various human tumor cell lines, suggesting potential therapeutic applications (El-Agrody et al., 2012).
  • Ruthenium(II)–arene complexes with substituted picolinato ligands, related to quinoline structures, demonstrated significant cytotoxic activity in vitro against various cancer cell lines, highlighting their potential as antiproliferative agents (Ivanović et al., 2014).

properties

IUPAC Name

methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFNO2/c1-17-11(16)8-4-6(13)9-7(14)3-2-5(12)10(9)15-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMWGEUTLGBMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674824
Record name Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

CAS RN

1133115-52-2
Record name Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
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Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
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